7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid
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Overview
Description
7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid (7-(DEA-TFCA)) is an organic compound that has been used in a variety of scientific research applications. It is an important compound in the field of organic chemistry, as it has been used in synthesis methods to create a variety of other compounds. 7-(DEA-TFCA) has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
Fluorescent Probes and Imaging Agents
Coumarin derivatives, including 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid, have significant application value in fluorescent probes and imaging agents. Here’s why:
- Metal Ion Detection : Researchers have used coumarin derivatives as selective sensors for metal ions such as Cu²⁺, Hg²⁺, Mg²⁺, and Zn²⁺. These probes can detect and quantify metal ions in biological samples or environmental matrices .
Biological Activities and Medicinal Applications
7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid and related coumarin derivatives have been explored for their biological effects:
- Anticoagulant Properties : Some coumarin derivatives exhibit anticoagulant activity. For instance, 7-hydroxy-4-methylcoumarin is clinically used as a choleretic drug, relaxing the bile duct sphincter and relieving pain .
- Natural Compounds : Dalbergin and Wedelolactone, both natural coumarin derivatives, possess antitumor, antibacterial, and antioxidant properties .
Industrial Synthesis and Mechanism Exploration
The synthesis of 7-hydroxy-4-substituted coumarins is crucial for industrial production. Researchers have investigated the optimal conditions using the Pechmann coumarin synthesis method. Various Lewis acids influence the reaction, and understanding the mechanism aids future large-scale production .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Coumarin derivatives have been shown to have various effects, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
properties
IUPAC Name |
7-(diethylamino)-2-oxo-4-(trifluoromethyl)chromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-3-19(4-2)8-5-6-9-10(7-8)23-14(22)11(13(20)21)12(9)15(16,17)18/h5-7H,3-4H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLYBLZKNQBUGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382406 |
Source
|
Record name | 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |
CAS RN |
333303-14-3 |
Source
|
Record name | 7-(Diethylamino)-2-oxo-4-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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